molecular formula C16H19FN4O B2410262 azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1326897-41-9

azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2410262
CAS No.: 1326897-41-9
M. Wt: 302.353
InChI Key: QUXRTBHONOESRY-UHFFFAOYSA-N
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Description

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an azepane ring, a triazole ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Fluorinated Phenyl Group: The 4-fluoro-3-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction, often involving the cyclization of a linear precursor containing the necessary functional groups.

    Coupling of the Azepane and Triazole Rings: The final step involves coupling the azepane ring with the triazole ring, typically through a condensation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives resulting from the reduction of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural features can be exploited in the design of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme interactions or receptor binding.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone: Lacks the fluorine and methyl substituents on the phenyl ring.

    Azepan-1-yl(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Contains a chlorine substituent instead of fluorine.

    Azepan-1-yl(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone: Contains only a methyl substituent without fluorine.

Uniqueness

Azepan-1-yl(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique features

Properties

IUPAC Name

azepan-1-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-10-13(6-7-14(12)17)21-11-15(18-19-21)16(22)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXRTBHONOESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCCCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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